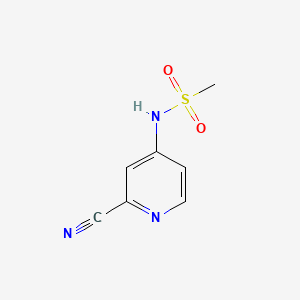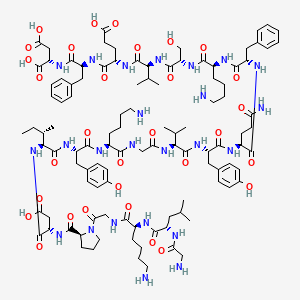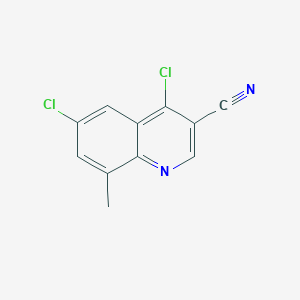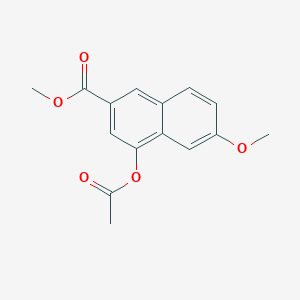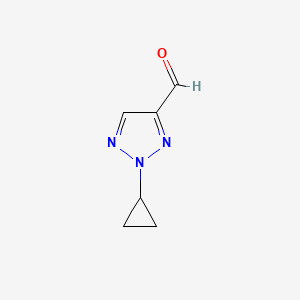
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:
Preparation of Cyclopropyl Azide: Cyclopropyl azide is synthesized from cyclopropylamine through diazotization followed by azide substitution.
Cycloaddition Reaction: The cyclopropyl azide is reacted with propargyl aldehyde in the presence of a copper(I) catalyst to form the triazole ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Cyclopropyl-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: 2-Cyclopropyl-2H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Coordination Chemistry: The compound can form coordination complexes with metals, which are studied for their catalytic and biological properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde in biological systems involves its interaction with enzymes and proteins. The aldehyde group can form Schiff bases with amine groups in proteins, potentially inhibiting enzyme activity . The triazole ring can also interact with metal ions and other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol group instead of an aldehyde.
1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Contains a phenyl group and a benzoate ester instead of an aldehyde.
Uniqueness
2-Cyclopropyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2-cyclopropyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-5-3-7-9(8-5)6-1-2-6/h3-4,6H,1-2H2 |
Clé InChI |
ILSLHVXTQCMWGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2N=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


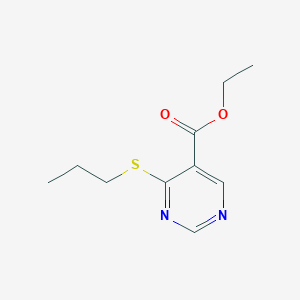
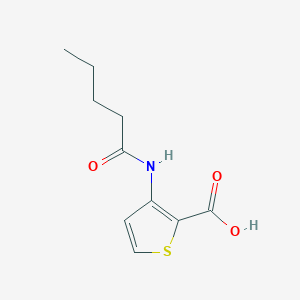


![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)
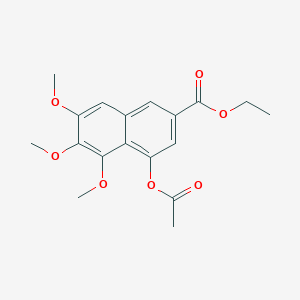
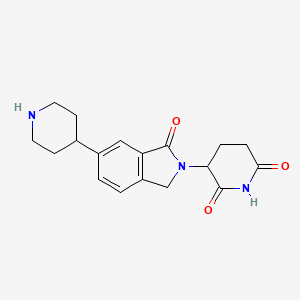
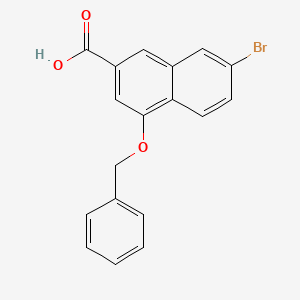
methanone](/img/structure/B13927838.png)
